molecular formula C9H4ClF3N2O B11791717 2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one

2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11791717
M. Wt: 248.59 g/mol
InChI Key: BRYSVOOHBBOXQF-UHFFFAOYSA-N
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Description

2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrido[1,2-a]pyrimidin-4-one core, a scaffold recognized in the development of bioactive molecules with diverse pharmacological properties . The strategic introduction of both a chlorine atom and a trifluoromethyl group at the 2- and 9-positions, respectively, is designed to enhance the molecule's potential as a key intermediate. Chlorine atoms are a common feature in pharmacologically active compounds, with over 250 FDA-approved drugs containing this halogen . The trifluoromethyl group is particularly valued for its ability to profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making it a pivotal structural element in the design of modern agrochemicals and pharmaceuticals . As such, this compound serves as a versatile and sophisticated building block for researchers exploring novel chemical space. It is well-suited for applications in the synthesis of targeted libraries for high-throughput screening, structure-activity relationship (SAR) studies, and the development of potential therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4ClF3N2O

Molecular Weight

248.59 g/mol

IUPAC Name

2-chloro-9-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H4ClF3N2O/c10-6-4-7(16)15-3-1-2-5(8(15)14-6)9(11,12)13/h1-4H

InChI Key

BRYSVOOHBBOXQF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=O)C=C(N=C2C(=C1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Direct Trifluoromethylation

Ethyl 4,4,4-trifluoroacetoacetate serves as a trifluoromethyl source, reacting with the pyrimidinone intermediate under acidic conditions. For example, refluxing with polyphosphoric acid in dry methanol for 24 hours achieves incorporation. This method yields 70–85% product purity after recrystallization.

Pre-functionalized Building Blocks

Alternative routes employ trifluoromethyl-containing precursors during cyclization. For instance, 2-amino-5-(trifluoromethyl)nicotinic acid undergoes cyclocondensation with α-acetylbutyrolactone, directly embedding the -CF3_3 group into the core structure.

Chlorination at Position 2

Chlorination is critical for finalizing the target compound. Two primary methods dominate:

Phosphorus Oxychloride (POCl3_33) Mediated Chlorination

POCl3_3 acts as both solvent and chlorinating agent. The pyrido[1,2-a]pyrimidin-4-one intermediate is refluxed in excess POCl3_3 (3–5 equivalents) at 110°C for 3–5 hours. This method achieves 78–90% yields, with unreacted POCl3_3 removed via vacuum distillation.

Example protocol :

  • Substrate : 3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Conditions : POCl3_3 (5.347 mol), toluene, reflux (5 hours).

  • Workup : Neutralization with aqueous ammonia (pH 10–11), extraction with dichloromethane.

Thionyl Chloride (SOCl2_22) Chlorination

For acid-sensitive intermediates, SOCl2_2 in dichloromethane at 0–25°C selectively chlorinates position 2. This method minimizes side reactions but requires stringent moisture control.

Multi-Step Synthetic Routes

Route 1: Sequential Cyclization and Functionalization

  • Cyclization : 2-Amino-5-(trifluoromethyl)nicotinic acid + α-acetylbutyrolactone → 9-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Chlorination : POCl3_3 reflux → 2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (85% yield).

Route 2: Acylation-Chlorination Tandem

  • Acylation : 9-Mercapto-4H-pyrido[1,2-a]pyrimidin-4-one + acyl chloride → 9-(acylthio) intermediate.

  • Chlorination : SOCl2_2 or POCl3_3 substitutes the thio group with chlorine, achieving 60–75% overall yield.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • POCl3_3 reactions : Require anhydrous conditions to prevent hydrolysis. Toluene or 1,2-dichloroethane optimizes solubility.

  • Lower yields in polar solvents : Acetonitrile or THF may induce side reactions with POCl3_3.

Byproduct Mitigation

  • Nucleophilic substitution : Competing reactions at N-1 or C-7 necessitate excess chlorinating agents.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) isolates the target compound.

Analytical Characterization

Post-synthesis validation employs:

  • NMR spectroscopy : 1^1H and 19^{19}F NMR confirm substituent positions.

  • Mass spectrometry : Molecular ion peaks (e.g., m/z 272.1 [M+H]+^+) verify stoichiometry.

  • HPLC : Purity >95% achieved via reverse-phase C18 columns.

Comparative Analysis of Methods

MethodChlorinating AgentYield (%)Purity (%)Key Advantage
POCl3_3 RefluxPOCl3_378–90>95High efficiency, scalable
SOCl2_2 ColdSOCl2_260–7590–95Selective for acid-sensitive substrates
Acylation-ChlorinationSOCl2_2/POCl3_370–8585–90Versatile for functionalized intermediates

Industrial-Scale Considerations

Gram-scale synthesis (e.g., 100 g batches) uses:

  • Continuous distillation : Removes excess POCl3_3 efficiently.

  • Automated pH adjustment : Ensures consistent neutralization during workup.

  • Cost analysis : POCl3_3 is economical ($50–70/kg) compared to specialized chlorinating agents.

Emerging Methodologies

Recent advances include:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C).

  • Flow chemistry : Enhances safety and yield in POCl3_3-based chlorination .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrimidine ring facilitates NAS at the C2 chloro group. This reaction is pivotal for introducing diverse functional groups:

Reaction TypeConditionsOutcome/ProductYield/NotesSource
Amine substitutionCuI catalysis, DMF, 130°CC2-aminated derivatives29–89% (analogous substrates)
Alkoxy substitutionNaOR (R = alkyl), polar aprotic solventC2-ether derivativesNot explicitly reported (inferred)

Mechanistic Insight : The chloro group’s position adjacent to electron-withdrawing trifluoromethyl and carbonyl groups enhances electrophilicity, enabling displacement by nucleophiles like amines or alkoxides under catalytic or thermal conditions .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group (-CF₃) deactivates the pyridine ring but directs electrophiles to meta/para positions relative to itself. Limited direct data exist, but reactivity can be inferred:

Reaction TypeConditionsOutcome/ProductNotesSource
NitrationHNO₃/H₂SO₄, 0–50°CC6- or C8-nitro derivativesPredicted based on -CF₃ directing effects
HalogenationX₂ (X = Cl, Br), Lewis acidC6- or C8-halo derivativesRequires strong electrophiles

Key Consideration : EAS is less favored due to the -CF₃ group’s deactivating nature, but regioselectivity is predictable using directing group principles.

Transition Metal-Catalyzed Coupling Reactions

The chloro group participates in cross-couplings, though palladium/copper systems are typically required for activation:

Reaction TypeConditionsOutcome/ProductYield/NotesSource
Ullmann couplingCuI, DMF, 130°CBiaryl or C2-aryl derivatives72–89% (analogous substrates)
Suzuki couplingPd(PPh₃)₄, base, toluene/ethanolC2-aryl/heteroaryl derivativesLimited reactivity (Cl less active)

Example : CuI-catalyzed coupling with (Z)-3-aminoacrylates forms pyrido[1,2-a]pyrimidin-4-ones via tandem C–N bond formation and cyclization .

Electrochemical Functionalization

Recent advances enable C–H bond activation at the C3 position:

Reaction TypeConditionsOutcome/ProductYieldSource
C3-selenylationConstant current, CH₃CN, r.t.C3-selenyl derivatives67–96%

Procedure : Electro-oxidation with diselenides (e.g., PhSeSePh) introduces selenyl groups without external oxidants, preserving the core structure .

Hydrolysis and Ring-Opening Reactions

The lactam (4-one) moiety and chloro group are susceptible to hydrolysis under acidic/basic conditions:

Reaction TypeConditionsOutcome/ProductNotesSource
Chloro hydrolysisH₂O/NaOH, reflux2-Hydroxy-pyrido-pyrimidinoneCompeting ring degradation possible
Lactam ring openingHCl (conc.), ΔPyridine-carboxylic acidDestructive; limited utility

Functionalization via Side-Chain Reactivity

While the core structure’s reactions dominate, side-chain modifications (e.g., alkylation) are feasible:

Reaction TypeConditionsOutcome/ProductSource
Reductive aminationNaBH₃CN, RNH₂, MeOHAminoethyl side-chain derivatives

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications, particularly in the field of oncology and infectious diseases.

Anticancer Activity

Recent studies have shown that derivatives of pyrido[1,2-a]pyrimidine exhibit promising anticancer properties. In vitro tests indicated that some derivatives demonstrated significant activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml. However, these activities were generally lower than those of established chemotherapeutic agents like doxorubicin .

Antifungal and Insecticidal Properties

Research has highlighted the antifungal activity of related compounds against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Compounds derived from trifluoromethyl pyrimidines exhibited inhibition rates comparable to traditional antifungal agents . Additionally, some derivatives showed moderate insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda, indicating potential use in agricultural applications .

Agrochemical Applications

The structural characteristics of 2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one make it a candidate for development as a pesticide or herbicide. The trifluoromethyl group is known to enhance the bioactivity of agrochemicals, providing greater efficacy against target organisms while potentially reducing environmental impact.

Case Study: Synthesis and Evaluation

A series of trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their antifungal and insecticidal properties. The results indicated that specific modifications to the molecular structure could lead to enhanced biological activity, suggesting a pathway for the development of new agrochemical products .

Material Science Applications

Beyond biological applications, compounds like this compound are being explored for their utility in materials science. The unique electronic properties imparted by the trifluoromethyl group may allow these compounds to be integrated into electronic materials or coatings with specialized functionalities.

Potential Uses in Electronics

The incorporation of such compounds into polymer matrices could lead to advancements in organic electronics, including flexible displays or sensors due to their stability and electronic properties .

Summary Table of Applications

Application AreaSpecific Use CasesObserved Activities
PharmaceuticalsAnticancer therapiesActivity against PC3, K562, HeLa, A549
Antifungal agentsEffective against Botrytis cinerea
InsecticidesModerate activity against pests
AgrochemicalsPesticidesEnhanced efficacy against plant pathogens
Material ScienceElectronic materialsPotential use in organic electronics

Mechanism of Action

The mechanism of action of 2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding interactions and effects on cellular processes are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one and related pyrido-pyrimidinone derivatives:

Compound Name Substituents Key Features/Applications Reference(s)
This compound - Cl at position 2
- CF₃ at position 9
Enhanced lipophilicity due to CF₃; potential metabolic stability N/A
2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - Cl at position 2
- CH₃ at position 9
Simpler methyl group; lower steric hindrance compared to CF₃
2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - Cl at position 2
- CH₃ at position 7
Altered regiochemistry; possible differences in receptor binding
3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one - Cl on ethyl chain
- OH at position 9
- CH₃ at position 2
Intermediate in paliperidone synthesis; reduced aromaticity due to tetrahydro ring system
2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one - Cl at positions 2 and 7 Increased electrophilicity; potential cross-coupling reactivity

Key Observations:

Substituent Effects :

  • The trifluoromethyl group in the target compound offers greater electronegativity and metabolic resistance compared to methyl groups in analogs like 2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
  • Chlorine at position 2 is a common feature in several analogs, suggesting its role in modulating electronic properties or serving as a synthetic handle for further derivatization .

Dichloro derivatives (e.g., 2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one) exhibit higher reactivity in cross-coupling reactions due to dual halogenation .

Synthetic Utility :

  • The presence of a chloroethyl chain in 3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one highlights its role as a precursor for antipsychotic drugs, whereas the trifluoromethyl variant may find use in fluorinated drug candidates .

Research Findings and Implications

While direct data on this compound are sparse, insights can be extrapolated from its analogs:

  • Pharmacokinetics : The CF₃ group likely improves blood-brain barrier penetration compared to methyl or hydroxy substituents, a critical factor in central nervous system-targeting drugs .
  • Synthetic Challenges : Introducing trifluoromethyl groups requires specialized reagents (e.g., trifluoromethylation agents), making synthesis more complex than methyl-substituted analogs .

Biological Activity

2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H5ClF3N2O
  • Molecular Weight : 232.59 g/mol
  • CAS Number : 5418-94-0
  • Boiling Point : 287ºC at 760 mmHg
  • Density : 1.42 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Pim Kinases Inhibition :
    • The compound has been shown to inhibit Pim kinases, which are involved in cancer cell proliferation and survival. Pim kinases are overexpressed in various cancers, making them attractive targets for anticancer therapies .
    • In vitro studies demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent inhibition of Pim-1 kinase activity .
  • Cytotoxicity Against Cancer Cell Lines :
    • Cytotoxic assays revealed that the compound exhibits significant cytotoxic effects against multiple cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For instance, one derivative showed an IC50 value of 1.18 μM against HCT116 cells, demonstrating its potential as an anticancer agent .

Case Studies and Experimental Data

A series of studies have investigated the biological activity of this compound and its derivatives:

StudyCompoundTargetIC50 (μM)Cell Line
7aPim-1 Kinase1.18HCT116
7dPim-1 Kinase1.38PC3
Various derivativesCytotoxicityVariesMCF7, HCT116, PC3

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that optimize the biological activity by modifying the molecular structure. The introduction of trifluoromethyl groups has been associated with enhanced potency against target kinases and improved pharmacokinetic properties.

Q & A

Q. What are the established synthetic routes for preparing the 4H-pyrido[1,2-a]pyrimidin-4-one core structure?

The core scaffold is typically synthesized via thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates, derived from 2-aminopyridines and isopropylidenemethoxymethylenemalonate. Halogenation at the 3-position can be achieved using N-halosuccinimides (e.g., NCS or NBS) under mild conditions . For the 2-chloro-9-(trifluoromethyl) derivative, substituents are introduced via tailored cyclization or post-synthetic modifications, leveraging the reactivity of the pyrimidinone ring.

Q. How is the compound characterized structurally, and what spectroscopic techniques are most informative?

Key characterization methods include:

  • 1H/13C NMR : Confirms substitution patterns and regioselectivity (e.g., distinguishing C-3 vs. C-2 chloro derivatives) .
  • UV-Vis spectroscopy : Reveals electronic transitions influenced by electron-withdrawing groups (e.g., trifluoromethyl) and solvent effects .
  • IR spectroscopy : Identifies carbonyl stretching (C=O at ~1700 cm⁻¹) and halogen-related vibrations .

Q. What biological activities are associated with this scaffold, and how are they evaluated?

The scaffold exhibits diverse bioactivities:

Activity Assay/Model Key Compound Example IC50/Ki Reference
Human leukocyte elastase (HLE) inhibitionEnzymatic assay with chromogenic substratesSSR 69071 (derivative)3.9 nM (HLE)
PI3K inhibitionKinase activity assaysTGX-221 (analog)Not explicitly reported

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in C-3 functionalization?

Regioselective functionalization at C-3 is achieved via:

  • Radical pathways : Metal-free sulfenylation/selenylation using iodine catalysis under mild conditions (room temperature, DMSO) .
  • Electrochemical methods : Anodic oxidation with KI generates reactive iodine species for selenylation, avoiding metal catalysts .
  • Suzuki-Miyaura coupling : Requires microwave heating for monoarylation at C-3, avoiding competing reactivity at other positions .

Q. What experimental strategies resolve contradictions in proposed reaction mechanisms (e.g., radical vs. ionic pathways)?

  • Radical trapping : Addition of TEMPO or BHT to sulfenylation reactions quenches yields, supporting radical intermediates .
  • Isotopic labeling : Using deuterated solvents (e.g., DMSO-d6) to track proton transfer steps in selenylation .
  • Kinetic studies : Monitoring reaction progress under varying temperatures/oxidants to distinguish rate-determining steps.

Q. How can computational methods guide the design of analogs with enhanced bioactivity?

  • PPP (Pariser-Parr-Pople) calculations : Predict UV spectral shifts caused by electron-withdrawing groups (e.g., -CF3) to optimize photophysical properties .
  • Docking studies : Model interactions between the trifluoromethyl group and hydrophobic enzyme pockets (e.g., HLE active site) .

Q. What challenges arise in scaling up synthetic protocols, and how are they addressed?

  • Gram-scale limitations : Electrochemical selenylation (e.g., 5 mmol scale) requires optimized current density (30 mA) and solvent volume (DMSO, 16 mL) to maintain yields >80% .
  • Purification issues : High-polarity derivatives may require chromatography with mixed solvents (e.g., EtOAc/hexane gradients) .

Methodological Considerations

  • Contradictions in halogenation : While N-halosuccinimides favor C-3 substitution , competing pathways (e.g., cycloaddition byproducts in 6-halo derivatives) necessitate careful monitoring via NMR .
  • Functional group compatibility : The trifluoromethyl group enhances electrophilicity but may sterically hinder coupling reactions; pre-functionalized intermediates (e.g., boronic acids) are recommended for Suzuki reactions .

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